2',3,3,4'-Tetramethylbutyrophenone
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Overview
Description
2’,3,3,4’-Tetramethylbutyrophenone is a chemical compound belonging to the class of ketones. It is characterized by its unique structure, which includes multiple methyl groups attached to a butyrophenone backbone. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,3,4’-Tetramethylbutyrophenone typically involves the alkylation of a suitable precursor. One common method involves the use of pyrogallic acid as a starting material, which undergoes methylation using dimethyl sulfate in the presence of sodium hydroxide. This reaction yields an intermediate, which is then subjected to formylation using Vilsmeier-Haack reagent to produce 2’,3,3,4’-Tetramethylbutyrophenone .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of cost-effective raw materials and efficient reaction conditions is crucial. The industrial method often involves continuous flow reactors to maintain consistent reaction conditions and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2’,3,3,4’-Tetramethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ketone group into a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group into an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl groups attached to the butyrophenone backbone can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2’,3,3,4’-Tetramethylbutyrophenone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2’,3,3,4’-Tetramethylbutyrophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylbutane: A structurally similar compound with different chemical properties and applications.
Hexamethylethane: Another related compound with a similar backbone but different functional groups.
Uniqueness
2’,3,3,4’-Tetramethylbutyrophenone is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-6-7-12(11(2)8-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKWTIRFZNCHKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642391 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-47-1 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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